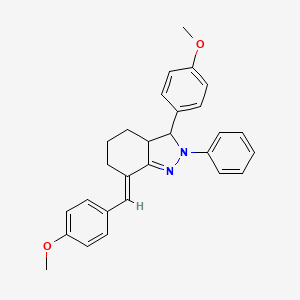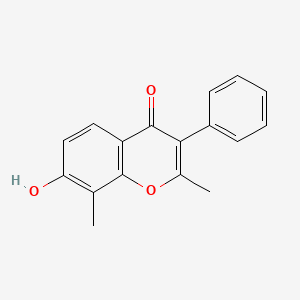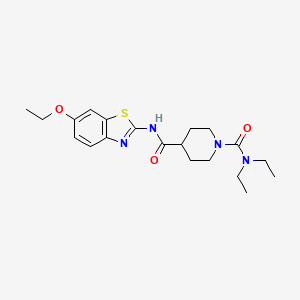
(7E)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole
Descripción general
Descripción
(7E)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole is a complex organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This particular compound is characterized by its unique structure, which includes methoxybenzylidene and methoxyphenyl groups, making it a subject of interest in various fields of scientific research.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (7E)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable in the production of specialty chemicals and advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7E)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole typically involves multi-step organic reactions One common method includes the condensation of 4-methoxybenzaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone This intermediate is then subjected to cyclization under acidic or basic conditions to yield the indazole core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
(7E)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Mecanismo De Acción
The mechanism of action of (7E)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- (7E)-7-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole
- (7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole
Uniqueness
Compared to similar compounds, (7E)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole is unique due to the presence of methoxy groups on the benzylidene and phenyl rings. These methoxy groups can influence the compound’s reactivity, biological activity, and overall stability, making it a distinct and valuable compound for various applications.
Propiedades
IUPAC Name |
(7E)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-2-phenyl-3a,4,5,6-tetrahydro-3H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O2/c1-31-24-15-11-20(12-16-24)19-22-7-6-10-26-27(22)29-30(23-8-4-3-5-9-23)28(26)21-13-17-25(32-2)18-14-21/h3-5,8-9,11-19,26,28H,6-7,10H2,1-2H3/b22-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAMZQZZIXEMST-ZBJSNUHESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CCCC3C2=NN(C3C4=CC=C(C=C4)OC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\CCCC3C2=NN(C3C4=CC=C(C=C4)OC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6Z)-6-({4-[(2-Fluorophenyl)methoxy]phenyl}methylidene)-5-imino-2-(2-methylpropyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one](/img/structure/B5258137.png)

![3-{2-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5258153.png)
![1-[7-acetyl-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-N-ethylpyrrolidine-3-carboxamide](/img/structure/B5258159.png)
![4-methyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5258164.png)
![(4Z)-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrazol-3-one](/img/structure/B5258167.png)
![[4-(2-phenylethyl)-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]methanol](/img/structure/B5258174.png)

![3-(4-fluorophenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5258188.png)
![N,N-dimethyl-2-(4-pyridinyl)-7-[3-(3-pyridinyl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5258196.png)
![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5258199.png)
![4-benzyl-5-[1-(cyclobutylcarbonyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5258207.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B5258209.png)

